(Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile
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Overview
Description
(Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a chlorophenyl sulfonyl group, and an acrylonitrile unit
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the sulfonyl group: The chlorophenyl sulfonyl group can be introduced via sulfonylation reactions using reagents like chlorosulfonic acid.
Formation of the acrylonitrile unit: This step involves the reaction of the intermediate with acrylonitrile under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the sulfonyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, (Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-((4-methylphenyl)sulfonyl)acrylonitrile
- (Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-((4-fluorophenyl)sulfonyl)acrylonitrile
- (Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-((4-bromophenyl)sulfonyl)acrylonitrile
Uniqueness
The uniqueness of (Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-ylamino)-2-(4-chlorophenyl)sulfonylprop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4S/c17-11-1-4-13(5-2-11)24(20,21)14(8-18)9-19-12-3-6-15-16(7-12)23-10-22-15/h1-7,9,19H,10H2/b14-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYLDGNGPNWWIC-ZROIWOOFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N/C=C(/C#N)\S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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